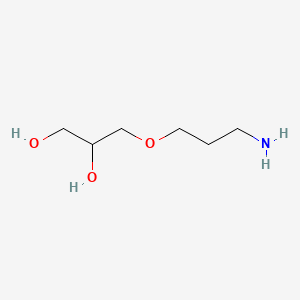
Pyrazinoic Acid-d3 Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinoic Acid-d3 Ethyl Ester is a deuterated derivative of pyrazinoic acid, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in research settings, particularly in studies involving isotopic labeling. The molecular formula of this compound is C7H5D3N2O2, and it has a molecular weight of 155.17 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinoic Acid-d3 Ethyl Ester typically involves the esterification of pyrazinoic acid with ethanol in the presence of a deuterating agent. One common method is the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve the desired isotopic labeling. The reaction is typically carried out in a controlled environment to prevent contamination and ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazinoic Acid-d3 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinoic acid.
Reduction: Reduction reactions can convert it back to pyrazine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Pyrazinoic acid.
Reduction: Pyrazine derivatives.
Substitution: Various substituted pyrazine esters.
Applications De Recherche Scientifique
Pyrazinoic Acid-d3 Ethyl Ester has several scientific research applications:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetics.
Industry: Utilized in the synthesis of other deuterated compounds for research purposes
Mécanisme D'action
The mechanism of action of Pyrazinoic Acid-d3 Ethyl Ester involves its conversion to pyrazinoic acid, which then exerts its effects. Pyrazinoic acid is known to inhibit multiple targets, including energy production and trans-translation in bacteria. This inhibition disrupts the survival mechanisms of bacteria, making it a potential candidate for antibacterial research .
Comparaison Avec Des Composés Similaires
Pyrazinoic Acid: The non-deuterated form of Pyrazinoic Acid-d3 Ethyl Ester.
Pyrazinamide: A related compound used as an antituberculosis agent.
Ethyl Pyrazinecarboxylate: Another ester derivative of pyrazine.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. The presence of deuterium atoms allows for detailed tracing and analysis in various research applications, providing insights that are not possible with non-labeled compounds .
Propriétés
Numéro CAS |
1246815-81-5 |
|---|---|
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
155.171 |
Nom IUPAC |
ethyl 3,5,6-trideuteriopyrazine-2-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3/i3D,4D,5D |
Clé InChI |
SZYQPTAROQANMV-QGZYMEECSA-N |
SMILES |
CCOC(=O)C1=NC=CN=C1 |
Synonymes |
Ethyl 2-Pyrazinecarboxylate-d3; Ethyl Pyrazinecarboxylate-d3; Ethyl Pyrazinoate-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one](/img/structure/B588232.png)
